molecular formula C19H15BrN2O2 B2776545 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide CAS No. 1705171-75-0

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Cat. No.: B2776545
CAS No.: 1705171-75-0
M. Wt: 383.245
InChI Key: ODTLIUWKGYYBOY-UHFFFAOYSA-N
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Description

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a pyridin-2-yloxy group, and a benzyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves the condensation of 3-bromobenzoyl chloride with 2-aminopyridine. This reaction is carried out under standard condensation reaction conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: It can form imides and other condensation products when reacted with suitable reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The pyridin-2-yloxy group can interact with biological receptors or enzymes, modulating their activity. The benzamide core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide is unique due to the presence of the pyridin-2-yloxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2/c20-16-7-4-6-15(12-16)19(23)22-13-14-5-3-8-17(11-14)24-18-9-1-2-10-21-18/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTLIUWKGYYBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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